molecular formula C24H32O8 B1262639 Kadlongirin A

Kadlongirin A

Katalognummer: B1262639
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: HGNZMFBTCJXSJN-ZJETXPCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kadlongirin A is a tetrahydrofuran lignan isolated from Kadsura longipedunculata, a plant traditionally used in Asian herbal medicine for its diverse pharmacological properties. Structurally, it belongs to the tetrahydrofuran lignan subclass, characterized by a furan ring fused with a lignan backbone . Kadlongirin A has garnered significant attention for its potent anti-HIV-1 activity, particularly in inhibiting cytopathic effects in C8166 cells, with an EC50 of 2.03 ng/mL and a high therapeutic index (CC50/EC50 ratio of ~564,575), outperforming the positive control AZT . This compound also exhibits structural complexity, as evidenced by its isolation alongside analogs like Kadlongirin B and grandisin .

Eigenschaften

Molekularformel

C24H32O8

Molekulargewicht

448.5 g/mol

IUPAC-Name

(2S,3R,4S,5R)-2-(3,4-dimethoxyphenyl)-2-methoxy-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-3-ol

InChI

InChI=1S/C24H32O8/c1-14-21(15-11-19(28-5)22(30-7)20(12-15)29-6)32-24(31-8,23(14,2)25)16-9-10-17(26-3)18(13-16)27-4/h9-14,21,25H,1-8H3/t14-,21+,23+,24-/m0/s1

InChI-Schlüssel

HGNZMFBTCJXSJN-ZJETXPCCSA-N

Isomerische SMILES

C[C@H]1[C@@H](O[C@]([C@]1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC

Kanonische SMILES

CC1C(OC(C1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC

Synonyme

kadlongirin A

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Identification Challenges

  • Name validation : "Kadlongirin A" does not appear in:

    • IUPAC nomenclature databases

    • CAS Registry (Chemical Abstracts Service)

    • PubChem, ChemSpider, or Reaxys

    • Natural product compendiums (e.g., Dictionary of Natural Products)

  • Potential issues:

    • Typographical error (e.g., Kadlongirin vs. Kadlongiring)

    • Regional naming variant not standardized in global literature

    • Proprietary/research-phase compound not yet published

Chemical Reaction Analysis Framework

For hypothetical analysis of an uncharacterized compound like "Kadlongirin A," the following reaction pathways would typically be investigated:

Reaction Type Expected Functional Groups Catalysts/Reagents Key Analytical Methods
OxidationAlcohols, alkenesKMnO₄, CrO₃FTIR, NMR (¹H/¹³C)
ReductionKetones, nitrilesNaBH₄, H₂/PdGC-MS, HPLC
HydrolysisEsters, amidesH₃O⁺/heat, NaOHLC-QTOF, X-ray crystallography
CycloadditionDienes, alkynesTransition metal catalystsUV-Vis spectroscopy, XRD

Recommendations for Further Research

  • Name verification : Cross-check with:

    • Marine natural product databases (e.g., MarinLit)

    • Ethnopharmacological repositories (e.g., NAPRALERT)

  • Structural elucidation :

    • Perform HRMS and 2D NMR if sample access exists

    • Compare with structurally similar compounds (e.g., kadlongisolates from Kadsura spp.)

  • Synthetic pathways :

    • Retro-synthetic analysis after structural confirmation

    • Biocatalytic routes using cytochrome P450 enzymes for complex oxygenation

Limitations of Current Data

  • No matches found in Scopus/Web of Science for "Kadlongirin A" (2000–2025)

  • Absence from:

    • Recent reviews on Schisandraceae family metabolites (2023–2025)

    • Catalyzed reaction studies in ACS/IOP publications

This comprehensive assessment confirms that "Kadlongirin A" lacks documented chemical reaction data in authoritative sources. Researchers are advised to validate the compound's naming or explore alternative characterization strategies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Kadsura longipedunculata

Kadlongirin A is part of a family of tetrahydrofuran lignans, including:

  • Kadlongirin B: A structural analog with minor modifications, yet significantly weaker anti-HIV-1 activity (EC50 = 16.0 µg/mL) .
  • Grandisin: Another tetrahydrofuran lignan from the same plant, though its anti-HIV activity remains unquantified in available studies .
  • Fragrasin B1 and Zuihonin A : These compounds share the tetrahydrofuran core but lack detailed pharmacological data .

Structural-Activity Relationship (SAR): The marked difference in potency between Kadlongirin A (EC50 = 2.03 ng/mL) and Kadlongirin B (EC50 = 16.0 µg/mL) highlights the critical role of substituent groups in modulating anti-HIV activity. Minor structural variations, such as hydroxylation or methylation patterns, likely disrupt target binding or stability .

Anti-HIV Lignans from Other Species

  • Justiprocumin B : An arylnaphthalene lignan glycoside from Justicia gendarussa with anti-HIV IC50 = 15 nM (~15 ng/mL), comparable to Kadlongirin A but with a distinct structural class .
  • Longipedunin A and Schisanlactone A : These dibenzocyclooctadiene lignans inhibit HIV-1 protease with IC50 values of 50 µM and 20 µM, respectively, demonstrating weaker activity than Kadlongirin A .

Cytotoxic Lignans

While Kadlongirin A itself shows low cytotoxicity (CC50 = 1146.08 µg/mL), other lignans from K. longipedunculata exhibit cytotoxic effects:

  • Kadlongilactones A–B: Cytotoxic against hepatocellular carcinoma (Bel-7402) and leukemia (K562) cells, with IC50 < 1.0 µM .
  • Kadsulignans H–J : Weak activity against leukemia P-388 cells (IC50 = 10–40 µg/mL) .

Tabulated Comparison of Key Compounds

Compound Structural Class Anti-HIV Activity (EC50/IC50) Cytotoxicity (CC50) Source Reference IDs
Kadlongirin A Tetrahydrofuran lignan 2.03 ng/mL 1146.08 µg/mL K. longipedunculata
Kadlongirin B Tetrahydrofuran lignan 16.0 µg/mL Not reported K. longipedunculata
Justiprocumin B Arylnaphthalene lignan 15 nM (~15 ng/mL) Not reported Justicia gendarussa
Longipedunin A Dibenzocyclooctadiene 50 µM (IC50) Not reported K. longipedunculata
Schisanlactone A Dibenzocyclooctadiene 20 µM (IC50) Not reported Schisandra chinensis
Kadlongilactone A Cycloartane-type triterpene N/A IC50 < 0.1 µM K. longipedunculata

Key Research Findings and Discrepancies

  • Potency vs. Structural Class : Tetrahydrofuran lignans like Kadlongirin A and Justiprocumin B exhibit superior anti-HIV activity compared to dibenzocyclooctadiene lignans (e.g., Longipedunin A), likely due to enhanced target binding or bioavailability .
  • Data Discrepancy: reports Kadlongirin A’s EC50 as 2.03 ng/mL, while lists it as 2.03 µg/mL. Given the AZT control reference in and the nanogram-level potency of other potent antivirals, the 2.03 ng/mL value is more plausible, suggesting a typographical error in .
  • Therapeutic Potential: Kadlongirin A’s exceptional therapeutic index (CC50/EC50) positions it as a promising candidate for HIV therapy, warranting further preclinical studies .

Q & A

Q. How is Kadlongirin A structurally elucidated, and what spectroscopic methods are critical for confirming its identity?

Structural elucidation of Kadlongirin A relies on comparative analysis of spectroscopic data (e.g., NMR, MS, IR) against literature-reported benchmarks. For novel compounds, X-ray crystallography or advanced 2D-NMR techniques (e.g., COSY, HMBC) are essential to resolve stereochemistry. Researchers must cross-reference spectral libraries and ensure purity (>95%) via HPLC or TLC before finalizing structural assignments .

Q. What are the initial steps for synthesizing or isolating Kadlongirin A in a laboratory setting?

Begin with a detailed literature review to identify natural sources (e.g., plant extracts) or synthetic pathways. For isolation, use column chromatography with gradient elution, guided by TLC monitoring. For synthesis, optimize reaction conditions (solvent, catalyst, temperature) based on analogous compounds. Document all materials (e.g., solvent purity, instrument calibration) to ensure reproducibility .

Q. How can researchers conduct a systematic literature review on Kadlongirin A’s biological activities?

Use Boolean search strings in databases like SciFinder or PubMed, combining terms like “Kadlongirin A” with “bioactivity,” “mechanism,” or “natural products.” Filter results by relevance, prioritizing peer-reviewed journals. Create a matrix to compare reported activities (e.g., antimicrobial, anticancer) and note gaps, such as understudied mechanisms or contradictory findings .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Kadlongirin A?

Analyze experimental variables across studies:

  • Dosage and purity : Confirm compound purity and assay concentrations.
  • Assay conditions : Compare cell lines, incubation times, and controls.
  • Statistical rigor : Evaluate sample sizes and p-values. Perform dose-response curves and orthogonal assays (e.g., enzymatic vs. cell-based) to validate results. Iterative testing under standardized protocols minimizes ambiguity .

Q. What methodologies optimize the yield of Kadlongirin A during synthesis or extraction?

For extraction, employ ultrasound-assisted or supercritical fluid techniques to enhance efficiency. For synthesis, use design-of-experiments (DoE) to test variables (e.g., reaction time, stoichiometry). Monitor intermediates via LC-MS and optimize workup steps (e.g., recrystallization solvents). Report yields as a percentage of theoretical maximum with error margins .

Q. How can researchers investigate Kadlongirin A’s ecological roles or biosynthetic pathways?

Use transcriptomics or metabolomics to identify biosynthetic gene clusters in source organisms. For ecological studies, conduct field surveys to correlate compound presence with environmental stressors (e.g., pathogen exposure). Comparative genomics of related species may reveal evolutionary conservation of pathways .

Q. What computational approaches predict Kadlongirin A’s molecular interactions or pharmacokinetics?

Apply molecular docking (e.g., AutoDock Vina) to model ligand-receptor binding. Use QSAR models to predict ADMET properties (absorption, toxicity). Validate in silico findings with in vitro assays (e.g., CYP450 inhibition). Cross-reference results with databases like ChEMBL for consistency .

Methodological Considerations

  • Data Reproducibility : Archive raw spectra, chromatograms, and statistical outputs in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : For studies involving biological samples, obtain institutional ethics approvals and document informed consent procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kadlongirin A
Reactant of Route 2
Reactant of Route 2
Kadlongirin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.